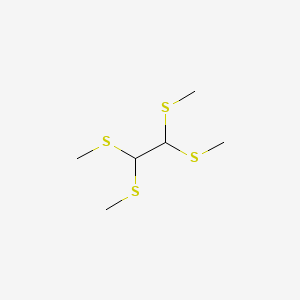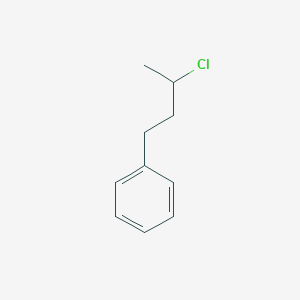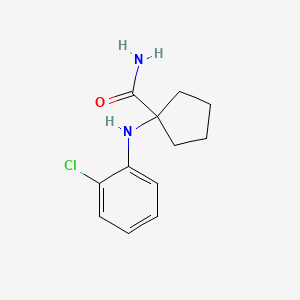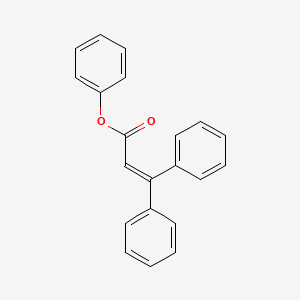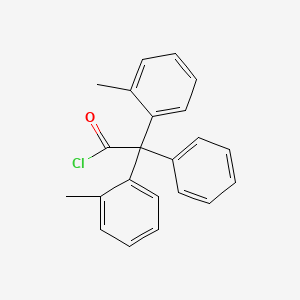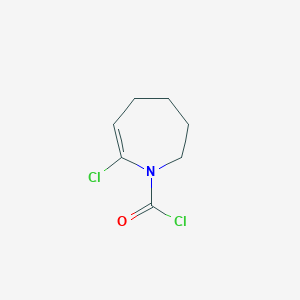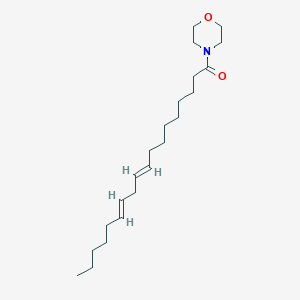
4-Methyl-n-propylbenzenesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-n-propylbenzenesulfinamide is a sulfonamide compound with the chemical formula C10H15NO2S. This compound is structurally characterized by a sulfonamide group attached to a benzene ring substituted with a methyl group at the para position and a propyl group at the nitrogen atom. Sulfonamides, commonly referred to as “sulfa drugs,” have been widely used in medicinal chemistry due to their ability to inhibit various enzymes and improve biological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-n-propylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylbenzenesulfonyl chloride and propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of propylamine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Product Isolation: The resulting this compound is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-n-propylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonyl-substituted derivatives.
Applications De Recherche Scientifique
4-Methyl-n-propylbenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfonamide derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-n-propylbenzenesulfinamide involves the inhibition of specific enzymes. For instance, it inhibits acetylcholinesterase (AChE) by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound also targets butyrylcholinesterase (BChE), which plays a role in the hydrolysis of choline-based esters .
Comparaison Avec Des Composés Similaires
4-Methyl-n-propylbenzenesulfinamide is structurally similar to other sulfonamide compounds, such as:
4-Methylbenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.
N-Propylbenzenesulfonamide: Lacks the methyl group on the benzene ring.
Tacrine-p-toluenesulfonamide derivatives: These compounds contain the this compound moiety and are effective inhibitors of AChE and BChE.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its enzyme inhibitory properties and potential therapeutic applications .
Propriétés
Numéro CAS |
6873-85-4 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
4-methyl-N-propylbenzenesulfinamide |
InChI |
InChI=1S/C10H15NOS/c1-3-8-11-13(12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
Clé InChI |
UXZYSOZBCNGQJE-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
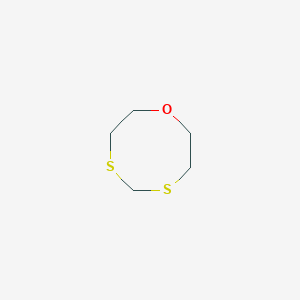
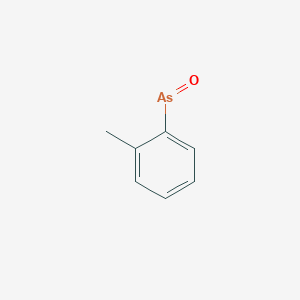
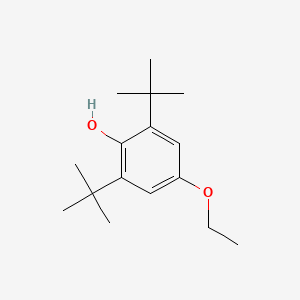
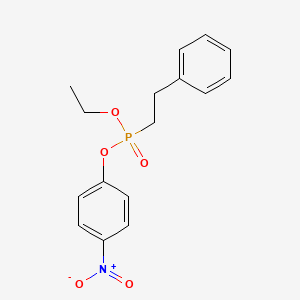
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
